2-(4-CHLOROPHENYL)-1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Description
2-(4-Chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two chlorophenyl groups attached to a piperazine ring, which is further connected to an ethanone moiety
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-15-6-4-14(5-7-15)12-18(23)22-10-8-21(9-11-22)17-3-1-2-16(20)13-17/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYXPTYUGHDSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenyl and 3-chlorophenyl compounds, along with piperazine.
Formation of Intermediate: The 4-chlorophenyl compound is reacted with piperazine under controlled conditions to form an intermediate.
Final Product Formation: The intermediate is then reacted with the 3-chlorophenyl compound in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalyst conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of reduced chlorophenyl derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems.
Modulating Enzyme Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Cellular Processes: Influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one: Similar structure with a different position of the chlorine atom.
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one: Similar structure with a different position of the chlorine atom.
2-(4-Chlorophenyl)-1-[4-(3-fluorophenyl)piperazin-1-yl]ethan-1-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
